3-{[(4-ethoxyphenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione
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Overview
Description
3-{[(4-ethoxyphenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione is a chemical compound with the molecular formula C13H19NO3S and a molecular weight of 269.36 g/mol This compound is characterized by the presence of an ethoxybenzyl group attached to a tetrahydro-3-thiophenamine core, which is further oxidized to form a 1,1-dioxide structure
Preparation Methods
The synthesis of 3-{[(4-ethoxyphenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethoxybenzyl chloride and tetrahydro-3-thiophenamine.
Reaction Conditions: The 4-ethoxybenzyl chloride is reacted with tetrahydro-3-thiophenamine in the presence of a base such as sodium hydroxide to form the intermediate N-(4-ethoxybenzyl)tetrahydro-3-thiophenamine.
Oxidation: The intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to yield this compound.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-{[(4-ethoxyphenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the 1,1-dioxide group back to the corresponding sulfide.
Substitution: The ethoxybenzyl group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{[(4-ethoxyphenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{[(4-ethoxyphenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
3-{[(4-ethoxyphenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione can be compared with other similar compounds, such as:
N-(4-methylphenyl)tetrahydro-3-thiophenamine 1,1-dioxide: This compound has a methyl group instead of an ethoxy group, leading to different chemical and biological properties.
Tetrahydro-N-methyl-N-nitroso-3-thiophenamine 1,1-dioxide:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C13H19NO3S |
---|---|
Molecular Weight |
269.36 g/mol |
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C13H19NO3S/c1-2-17-13-5-3-11(4-6-13)9-14-12-7-8-18(15,16)10-12/h3-6,12,14H,2,7-10H2,1H3 |
InChI Key |
YPGBEPGWCKYQNL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CNC2CCS(=O)(=O)C2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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